Benzo[cd]indole

Catalog No.
S16112581
CAS No.
209-02-9
M.F
C11H7N
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[cd]indole

CAS Number

209-02-9

Product Name

Benzo[cd]indole

IUPAC Name

benzo[cd]indole

Molecular Formula

C11H7N

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C11H7N/c1-3-8-4-2-6-10-11(8)9(5-1)7-12-10/h1-7H

InChI Key

UTCMYCAFVUUNBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=NC3=CC=C2

Benzo[cd]indole is a polycyclic aromatic compound characterized by a fused structure of a benzene ring and an indole moiety. This compound is notable for its unique electronic properties and structural features, which contribute to its potential applications in various fields, including organic electronics and pharmaceuticals. The molecular formula of benzo[cd]indole is C13H9NC_{13}H_{9}N, and it exhibits interesting photophysical properties due to its conjugated system, making it a subject of study in materials science and biochemistry.

, often involving electrophilic substitutions and nucleophilic additions. Recent studies have demonstrated the following key reactions:

  • Copper-Catalyzed Synthesis: A method for synthesizing polysubstituted benzo[cd]indoles involves a copper-catalyzed one-step reaction from 8-alkynyl-1-naphthylamine derivatives. This reaction proceeds via a stereoselective intramolecular trans-addition and nucleophilic aromatic substitution, yielding high selectivity and good yields of the desired product .
  • Organolithium Approach: Another effective method utilizes organolithium reagents to synthesize 2-substituted benzo[cd]indoles from peri-dihalonaphthalenes and nitriles. This reaction benefits from the "clothespin effect," allowing for good yields and broad substrate tolerance .

These reactions highlight the versatility of benzo[cd]indole in organic synthesis, allowing for the development of various derivatives with tailored properties.

Benzo[cd]indole derivatives have garnered attention for their biological activities, particularly as potential therapeutic agents. Research has indicated that these compounds exhibit:

  • Antimicrobial Properties: Some derivatives have shown activity against various bacterial strains, suggesting their potential as antimicrobial agents.
  • Enzyme Inhibition: Certain benzo[cd]indole derivatives are being studied for their ability to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.

The biological significance of benzo[cd]indole compounds continues to be explored, with ongoing investigations into their mechanisms of action.

Synthesis methods for benzo[cd]indole include:

  • Copper-Catalyzed Reactions: As mentioned, this method allows for the formation of polysubstituted variants through a straightforward one-step process involving alkynylamine precursors.
  • Organolithium Reactions: This transition-metal-free approach facilitates the synthesis of 2-substituted benzo[cd]indoles efficiently via nucleophilic substitution.
  • Cobalt-Catalyzed Carbonylation: Another method involves C–H carbonylation of naphthylamides, leading to the formation of benzo[cd]indol-2(1H)-ones, showcasing the compound's versatility in synthetic chemistry .

These methods reflect the compound's synthetic accessibility and adaptability for generating diverse derivatives.

Benzo[cd]indole has several applications across different fields:

  • Organic Electronics: The unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Pharmaceuticals: Due to its biological activity, it is being investigated as a scaffold for developing new drugs targeting microbial infections and enzyme-related diseases.
  • Dyes and Pigments: Its photophysical properties allow it to be used in developing dyes with specific absorption characteristics.

Interaction studies involving benzo[cd]indole focus on its behavior when combined with other molecular entities. These studies often examine:

  • Binding Affinity: Investigating how well benzo[cd]indole or its derivatives bind to biological targets, such as enzymes or receptors.
  • Photophysical Interactions: Understanding how the compound interacts with light can provide insights into its utility in optical applications.

Such studies are critical for elucidating the mechanisms underlying its biological activities and optimizing its applications in materials science.

Benzo[cd]indole shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
Benzo[c]indoleFused aromatic systemExhibits different electronic properties due to the absence of nitrogen in position 1 compared to benzo[cd]indole.
IndoleSimple bicyclicLacks additional aromatic character; primarily known for its role in natural products.
CarbazoleFused bicyclicContains two nitrogen atoms; used in OLEDs but has different electronic characteristics compared to benzo[cd]indole.
BenzothiazoleFused heterocycleExhibits distinct biological activities primarily related to sulfur's presence; often used as pharmaceuticals.

Benzo[cd]indole's unique combination of structural features contributes to its distinct reactivity and biological activity compared to these similar compounds, making it an attractive target for further research and application development.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

153.057849228 g/mol

Monoisotopic Mass

153.057849228 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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